![molecular formula C12H16BrO4P B12550878 Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester CAS No. 155506-17-5](/img/structure/B12550878.png)
Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a stable carbon-phosphorus (C-P) bond. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as agriculture, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester typically involves the esterification of phosphonic acids. One common method is the selective esterification using triethyl orthoacetate as both the reagent and solvent. The reaction is temperature-dependent, with monoesters forming at lower temperatures (around 30°C) and diesters forming at higher temperatures .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes that ensure high yield and selectivity. The use of triethyl orthoacetate is advantageous due to its dual role as a reagent and solvent, simplifying the purification process and reducing the need for additional reagents .
化学反应分析
Types of Reactions
Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the phosphonate group to a phosphate group.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine group.
Substitution: Common substitution reactions include the replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphate esters, while reduction can produce phosphine derivatives .
科学研究应用
Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester has several scientific research applications:
作用机制
The mechanism of action of phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The compound’s bromophenyl group also contributes to its reactivity, allowing it to participate in various substitution and addition reactions .
相似化合物的比较
Similar Compounds
Diethyl 2-bromoethylphosphonate: Similar in structure but with a different alkyl group.
Phosphonic acid, [(4-bromobutoxy)methyl]-, diethyl ester: Another brominated phosphonate ester with a different alkyl chain length.
Uniqueness
Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester is unique due to its specific bromophenyl group, which imparts distinct reactivity and stability compared to other phosphonate esters. This uniqueness makes it particularly valuable in specialized applications such as targeted enzyme inhibition and specific organic synthesis reactions .
属性
CAS 编号 |
155506-17-5 |
|---|---|
分子式 |
C12H16BrO4P |
分子量 |
335.13 g/mol |
IUPAC 名称 |
1-(3-bromophenyl)-2-diethoxyphosphorylethanone |
InChI |
InChI=1S/C12H16BrO4P/c1-3-16-18(15,17-4-2)9-12(14)10-6-5-7-11(13)8-10/h5-8H,3-4,9H2,1-2H3 |
InChI 键 |
AMGCLKYVDMACGH-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(CC(=O)C1=CC(=CC=C1)Br)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


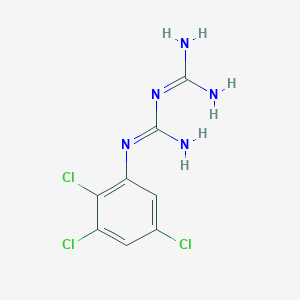
![4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole](/img/structure/B12550806.png)

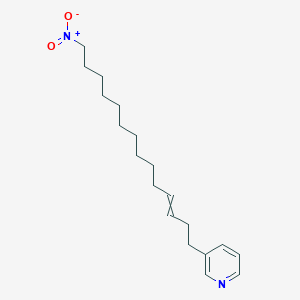
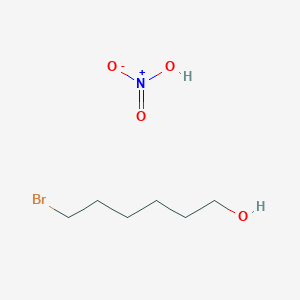
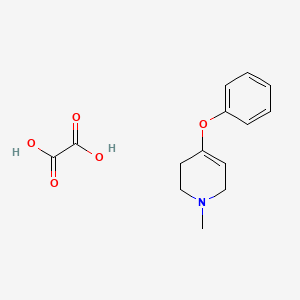
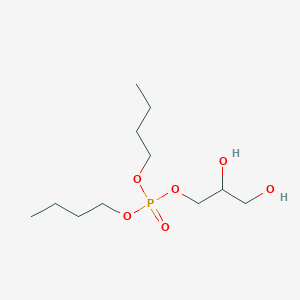

![3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal](/img/structure/B12550866.png)
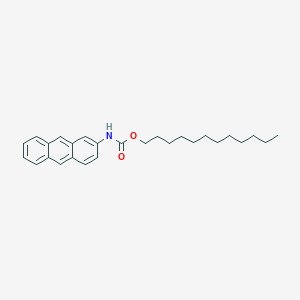
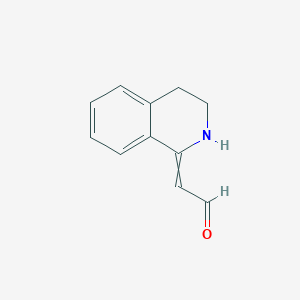
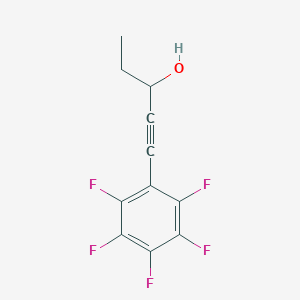
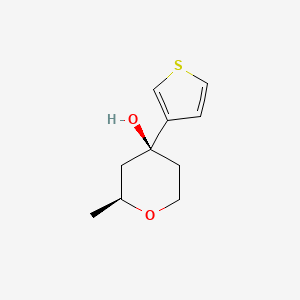
![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
